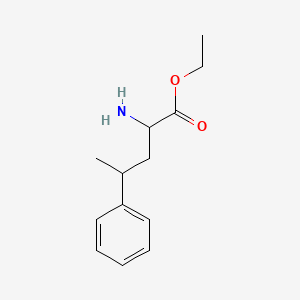

Ethyl 2-amino-4-phenylpentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 2-amino-4-phenylpentanoate |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)12(14)9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3 |

InChI Key |

CNEPLNXSKZZCMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(C)C1=CC=CC=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of Ethyl 2 Amino 4 Phenylpentanoate

Reactions Involving the Alpha-Amino Group

The primary amine functionality in Ethyl 2-amino-4-phenylpentanoate is a nucleophilic center, making it susceptible to reaction with various electrophiles. This reactivity is central to many of its synthetic applications.

The alpha-amino group readily undergoes acylation reactions to form amide bonds, a fundamental transformation in peptide synthesis and medicinal chemistry. libretexts.orgyoutube.com This reaction typically involves treating the amino ester with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. masterorganicchemistry.com

A wide variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions, which is particularly important when dealing with sensitive substrates to avoid side reactions like racemization. masterorganicchemistry.comumich.edu These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. umich.edu Common methods include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). umich.edu More modern and efficient coupling agents are also employed to achieve high yields and purity. organic-chemistry.org

Table 1: Examples of Acylation Reactions

| Acylating Agent | Reagent/Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine | Ethyl 2-(acetylamino)-4-phenylpentanoate |

| Benzoyl Chloride | NaOH (aq), Dichloromethane (Schotten-Baumann) | Ethyl 2-(benzoylamino)-4-phenylpentanoate |

| Acetic Anhydride | Triethylamine | Ethyl 2-(acetylamino)-4-phenylpentanoate |

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. masterorganicchemistry.compsu.edu This reaction is typically catalyzed by acid and is reversible. lumenlearning.comlibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group allows for the elimination of a water molecule, yielding a protonated imine (iminium ion), which is then deprotonated to give the final imine product. libretexts.org

The pH of the reaction medium is a critical factor; it is generally most effective under mildly acidic conditions (around pH 5). lumenlearning.comyoutube.com If the pH is too high, there isn't enough acid to protonate the carbinolamine intermediate, and if it's too low, the amine reactant becomes protonated and non-nucleophilic. lumenlearning.com

These imines can undergo further transformations. A key example is their reduction to form stable secondary amines through a process known as reductive amination. masterorganicchemistry.comyoutube.com Imines can also be hydrolyzed back to the original amine and aldehyde by treatment with aqueous acid. masterorganicchemistry.com

Table 2: Imine Formation with Various Aldehydes

| Aldehyde | Product (Imine/Schiff Base) |

|---|---|

| Benzaldehyde | Ethyl 2-(benzylideneamino)-4-phenylpentanoate |

| 4-Nitrobenzaldehyde | Ethyl 2-((4-nitrobenzylidene)amino)-4-phenylpentanoate |

| Cinnamaldehyde | Ethyl 2-((3-phenylallylidene)amino)-4-phenylpentanoate |

Transamination is a crucial biochemical reaction involving the transfer of an amino group from an amino acid to an α-keto acid, facilitated by enzymes called aminotransferases or transaminases. wikipedia.org This process is fundamental to amino acid metabolism. The key coenzyme required for this transformation is Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. youtube.comlibretexts.org

The mechanism occurs in two main stages. First, the amino acid (like 2-amino-4-phenylpentanoic acid, the hydrolyzed form of the ethyl ester) reacts with enzyme-bound PLP to form a Schiff base. The PLP then acts as an "electron sink," stabilizing the negative charge that develops upon cleavage of the bond to the α-proton. libretexts.orgnih.gov This leads to a rearrangement and hydrolysis, releasing an α-keto acid and forming pyridoxamine (B1203002) phosphate (B84403) (PMP). In the second stage, PMP transfers the amino group to a new α-keto acid (like α-ketoglutarate), regenerating PLP and forming a new amino acid (like glutamate). wikipedia.orgnih.gov

Research in enzyme mimicry aims to replicate this efficient biological catalysis using synthetic systems. Studies focus on using PLP and its analogues in non-enzymatic conditions to catalyze transamination. These biomimetic systems help elucidate the detailed chemical mechanisms of transaminases and have potential applications in synthetic chemistry for the production of novel amino acids. rsc.orgtdx.cat The reaction of this compound in such a system would first involve hydrolysis to the parent amino acid, which would then participate in the PLP-catalyzed amino group transfer.

Reactions at the Ester Moiety

The ethyl ester group in this compound is the second major site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this means the ethyl group can be replaced by other alkyl groups (e.g., methyl, propyl) by reacting it with a different alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-catalyzed transesterification involves a nucleophilic alkoxide (e.g., methoxide) attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, eliminating the original ethoxide group to form the new ester. masterorganicchemistry.com To drive the reaction to completion, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of ethanol (B145695) and formation of the new ester. masterorganicchemistry.com

Table 3: Transesterification of this compound

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (acid) or NaOCH₃ (base) | Mthis compound |

| Isopropanol | H₂SO₄ (acid) or NaOCH(CH₃)₂ (base) | Isopropyl 2-amino-4-phenylpentanoate |

The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-amino-4-phenylpentanoic acid. This transformation is a fundamental step in many synthetic sequences, particularly if the final product requires a free carboxyl group, as in peptide synthesis. Hydrolysis can be achieved under either acidic or basic conditions.

Basic Hydrolysis (Saponification) : This is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The hydroxide ion attacks the carbonyl carbon, and after the elimination of the ethoxide ion, the newly formed carboxylic acid is immediately deprotonated by the base in the reaction medium. libretexts.org This final, irreversible deprotonation step drives the reaction to completion, yielding the carboxylate salt. libretexts.orgresearchgate.net Subsequent acidification is required to obtain the free carboxylic acid.

Acidic Hydrolysis : This method involves heating the ester with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of water. The reaction is the reverse of acid-catalyzed esterification and is an equilibrium process. Using a large excess of water helps to shift the equilibrium towards the products, the carboxylic acid and ethanol.

Reduction to Corresponding Alcohols

The ester group of this compound can be readily reduced to the corresponding primary alcohol, 2-amino-4-phenylpentan-1-ol. This transformation is a fundamental reaction in organic synthesis, providing access to valuable chiral amino alcohols. The choice of reducing agent is crucial and depends on the desired selectivity and reaction conditions.

Detailed Research Findings:

Powerful hydride reagents are typically employed for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent capable of converting esters and carboxylic acids to primary alcohols. adichemistry.commasterorganicchemistry.com The reaction is performed in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and requires a subsequent aqueous workup step to neutralize the reaction mixture and protonate the resulting alkoxide. youtube.comyoutube.com

A milder and more selective alternative is sodium borohydride (B1222165) (NaBH₄), which typically does not reduce esters. However, its reactivity can be enhanced by the addition of certain additives. For instance, studies on similar substrates have shown that a combination of NaBH₄ in THF with the slow addition of methanol can effectively reduce methyl esters of phenyl-substituted acids to their corresponding alcohols. mdpi.com This method offers a safer and more convenient procedure compared to the highly reactive LiAlH₄.

The general mechanism for ester reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to yield an intermediate aldehyde. The aldehyde is immediately reduced further by another equivalent of the hydride reagent to form the primary alcohol upon workup. masterorganicchemistry.comyoutube.com

Table 1: Conditions for Reduction of this compound

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 1. Anhydrous conditions, 0°C to reflux2. Aqueous workup (e.g., H₂O, dilute acid) | 2-amino-4-phenylpentan-1-ol |

Reactions Involving the Phenyl Substituent

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The substituent already present on the benzene (B151609) ring dictates the rate of reaction and the position of the incoming electrophile.

Detailed Research Findings:

The side chain attached to the phenyl ring in this compound is an alkyl group (-CH₂CH(NH₂)COOEt). Alkyl groups are classified as activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. They achieve this through an inductive effect, donating electron density to the ring and making it more nucleophilic.

Furthermore, alkyl groups are ortho, para-directors. This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment. This directional preference is due to the superior stability of the carbocation intermediates (arenium ions or σ-complexes) formed when the electrophile attacks at these positions, as the positive charge can be delocalized more effectively. libretexts.org Therefore, EAS reactions on this compound are expected to yield a mixture of ortho- and para-substituted products.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile (E⁺) | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ethyl 2-amino-4-(2-nitrophenyl)pentanoate and Ethyl 2-amino-4-(4-nitrophenyl)pentanoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ethyl 2-amino-4-(2-bromophenyl)pentanoate and Ethyl 2-amino-4-(4-bromophenyl)pentanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Ethyl 2-amino-4-(4-acylphenyl)pentanoate (para product often predominates due to sterics) |

Functionalization of the phenyl ring is primarily achieved through the electrophilic aromatic substitution reactions discussed previously. By selecting the appropriate reagents, a wide array of functional groups can be introduced, significantly altering the molecule's properties. For example, nitration introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization. Halogenation introduces bromine or chlorine atoms, which are key precursors for cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of new carbon-carbon bonds. Friedel-Crafts acylation appends a ketone functionality, which can be a site for further synthetic transformations. masterorganicchemistry.com

Cyclization and Oligomerization Studies

The presence of both an amino group and an ester group within the same molecule allows for various intramolecular and intermolecular cyclization reactions.

Diketopiperazines, specifically 2,5-diketopiperazines, are cyclic dipeptides formed from two amino acid molecules. This cyclodimerization is a common reaction for α-amino acid esters.

Detailed Research Findings:

Although this compound is a γ-amino acid ester, it can undergo analogous intermolecular condensation. The reaction typically proceeds by heating the amino ester, which promotes the nucleophilic attack of the amino group of one molecule onto the ester carbonyl of a second molecule. This process occurs twice, leading to the formation of a stable six-membered ring. The resulting product would be a 3,6-disubstituted-2,5-diketopiperazine. For the self-condensation of this compound, the expected product is 3,6-bis(2-phenylethyl)piperazine-2,5-dione. This reaction pathway provides a straightforward route to creating complex cyclic architectures from simple amino acid precursors.

Beyond dimerization, intramolecular cyclization is also a possibility. Such reactions lead to the formation of lactams (cyclic amides).

Detailed Research Findings:

For this compound, an intramolecular reaction would involve the nucleophilic amino group attacking the electrophilic carbonyl carbon of the ester group within the same molecule. This process, known as aminolysis, would result in the formation of a cyclic amide and the elimination of ethanol. Given the structure of the starting material, this cyclization would produce a seven-membered ring lactam: 3-amino-5-phenylazepan-2-one. This type of reaction is often promoted by heat or the use of a catalyst and is governed by the thermodynamic stability of the resulting ring system. Research on related systems, such as the intramolecular cyclization of aminophenyl derivatives to form indolinones, highlights the utility of such strategies in synthesizing complex heterocyclic structures. nih.gov

Strategies for Introducing Additional Chiral Centers

The presence of a pre-existing stereocenter in this compound provides a powerful tool for influencing the stereochemical outcome of subsequent reactions. This phenomenon, known as asymmetric induction, is fundamental to the strategies discussed below. The steric and electronic properties of the resident chiral center and the phenylethyl side chain create a biased reaction environment, favoring the approach of reagents from one direction over another, leading to the preferential formation of one diastereomer.

A common and effective approach involves the modification of the amino group to allow for subsequent stereocontrolled transformations at the α-carbon. Protection of the nitrogen atom is often a prerequisite for generating a stable enolate or its equivalent, which can then participate in various carbon-carbon bond-forming reactions.

One of the most powerful methods for introducing a new chiral center adjacent to the existing one is through the diastereoselective alkylation of an enolate derived from an N-protected this compound derivative. For instance, the formation of a Schiff base at the amino group, often with a chiral auxiliary, can lock the conformation of the molecule and direct the approach of an electrophile.

Another significant strategy involves the diastereoselective synthesis of β-lactams, four-membered cyclic amides, through [2+2] cycloaddition reactions. The Staudinger reaction, involving the reaction of an imine with a ketene, is a classic example. When a chiral imine derived from this compound is used, the stereochemistry of the resulting β-lactam is influenced by the existing stereocenter. rsc.orgnih.gov The formation of either cis or trans diastereomers can often be controlled by the choice of reactants and reaction conditions. nih.gov

Furthermore, diastereoselective conjugate addition reactions, also known as Michael additions, offer a pathway to introduce a new stereocenter at the β-position relative to a newly introduced carbonyl or equivalent group. beilstein-journals.orgnih.gov In this approach, an N-protected derivative of this compound can be modified to act as a nucleophile, adding to an α,β-unsaturated system. The facial selectivity of this addition is dictated by the chiral environment of the nucleophile.

Cyclization reactions represent another important avenue for creating new chiral centers. Intramolecular reactions, in particular, can be highly stereoselective as the transition state is often more constrained. For example, the diastereoselective cyclization of a suitably functionalized derivative of this compound can lead to the formation of chiral lactams or other heterocyclic structures with newly generated stereocenters. Research has shown that the cyclization of related amino acid derivatives can proceed with a high degree of stereocontrol.

The following table summarizes some of the key strategies and the types of new chiral centers that can be introduced:

| Strategy | Reaction Type | New Chiral Center Position | Key Influencing Factor |

| Diastereoselective Alkylation | Enolate Alkylation | α-carbon | Chiral auxiliary on nitrogen, steric hindrance from phenylethyl group |

| β-Lactam Synthesis | [2+2] Cycloaddition (Staudinger) | C3 and C4 of β-lactam ring | Stereochemistry of the imine derived from the amino ester |

| Conjugate Addition | Michael Addition | β-carbon to the acceptor | Chiral environment of the N-protected amino ester nucleophile |

| Diastereoselective Cyclization | Intramolecular Cyclization | Varies depending on the ring formed | Conformational constraints of the transition state |

It is important to note that the efficiency and diastereoselectivity of these reactions are highly dependent on the specific reaction conditions, including the choice of protecting groups, reagents, solvents, and temperature. The careful optimization of these parameters is crucial for achieving the desired stereochemical outcome. The continued exploration of these and other novel synthetic methodologies will undoubtedly expand the utility of this compound as a versatile chiral building block in the synthesis of complex organic molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies for Ethyl 2 Amino 4 Phenylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like ethyl 2-amino-4-phenylpentanoate. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental to determining the structure of this compound by identifying the number and type of hydrogen atoms present. The chemical shift (δ) of each proton is indicative of its electronic environment, while spin-spin coupling provides information about adjacent protons.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the phenyl group typically appear in the downfield region, approximately between 7.1 and 7.3 ppm, as a complex multiplet due to coupling between the ortho, meta, and para protons. The methine proton at the C2 position (α-carbon) is expected to resonate as a multiplet, influenced by the neighboring amino and alkyl groups. The protons of the ethyl ester group would present as a quartet for the methylene (B1212753) (-CH2-) group, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) group. The diastereotopic methylene protons at the C3 position and the methyl protons at the C4 position would also show characteristic multiplets. The protons of the amino group (-NH2) often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| Phenyl H | 7.10 - 7.30 | Multiplet | |

| -OCH2CH3 | ~4.1 | Quartet | ~7.1 |

| α-CH | ~3.5 | Multiplet | |

| C3-CH2 | 1.8 - 2.0 | Multiplet | |

| C4-CH | ~2.6 | Multiplet | |

| C4-CH3 | ~1.2 | Doublet | ~6.5 |

| -OCH2CH3 | ~1.2 | Triplet | ~7.1 |

| NH2 | Variable (broad) | Singlet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is the most deshielded, typically appearing in the range of 170-175 ppm. The aromatic carbons of the phenyl ring resonate between 125 and 145 ppm, with the ipso-carbon (the carbon attached to the alkyl chain) showing a distinct chemical shift. The α-carbon (C2), attached to the amino group, is expected around 55-60 ppm. The carbons of the ethyl ester group, the methylene and methyl carbons of the pentanoate chain, will have characteristic signals in the upfield region of the spectrum. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. restek.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 170 - 175 |

| Phenyl C (ipso) | ~145 |

| Phenyl C | 125 - 130 |

| -OCH2CH3 | ~61 |

| α-C (C2) | ~58 |

| C3 | ~39 |

| C4 | ~35 |

| C5 | ~22 |

| -OCH2CH3 | ~14 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra of this compound by revealing correlations between different nuclei.

gCOSY (gradient Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. nist.govresearchgate.net Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of the proton connectivity throughout the molecule's backbone. For instance, a cross-peak would be expected between the α-CH proton and the C3-methylene protons.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of directly attached carbon atoms. nist.govresearchgate.net Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, providing definitive C-H attachments. This is crucial for assigning the carbons in the aliphatic chain and the phenyl ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. For a molecule with the formula C13H19NO2, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 222.1494. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 222.1494 | (Experimental Value) | C13H20NO2⁺ |

| [M+Na]⁺ | 244.1313 | (Experimental Value) | C13H19NNaO2⁺ |

Note: Observed m/z values are determined experimentally.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for amino acid esters include the loss of the ethoxycarbonyl group, cleavage of the Cα-Cβ bond, and fragmentation of the alkyl side chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for the analysis of this compound in complex mixtures, such as reaction monitoring or in biological matrices.

The LC component separates the target compound from other components in the sample based on its physicochemical properties, such as polarity. The separated compound then enters the mass spectrometer, which provides detection and structural information. LC-MS methods can be developed for both qualitative identification and quantitative analysis of this compound. Derivatization of the amino group is sometimes employed to improve chromatographic separation and ionization efficiency. uni-muenchen.de

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the structural analysis of molecules, providing detailed information about the bonds and functional groups present. For this compound, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary insights into its vibrational landscape.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The presence of an ester group is readily confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, which typically appears in the region of 1735-1750 cm⁻¹. spectroscopyonline.com Another key feature of the ester is the C-O stretching vibration, which gives rise to intense peaks in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

The primary amine (NH₂) group exhibits characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, primary amines show two bands in this area corresponding to symmetric and asymmetric stretching modes. nih.gov The N-H bending vibration (scissoring) is expected to appear around 1590-1650 cm⁻¹.

The phenyl group gives rise to several characteristic bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations are also prominent in the 690-900 cm⁻¹ region and are indicative of the substitution pattern of the phenyl ring.

Aliphatic C-H stretching vibrations from the ethyl and pentanoate backbone are found just below 3000 cm⁻¹. The bending vibrations for these CH₂, and CH₃ groups occur in the 1375-1465 cm⁻¹ range.

Differences in crystal symmetry, geometric parameters, and hydrogen bonding between racemic and enantiopure forms of amino acids can lead to distinguishable FT-IR spectra, making it a useful tool for screening. thermofisher.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 |

| Amine (NH₂) | N-H Bend (scissoring) | 1590-1650 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aliphatic Chains | C-H Stretch | <3000 |

| Aliphatic Chains | C-H Bend | 1375-1465 |

| Ester (C=O) | C=O Stretch | 1735-1750 |

| Ester (C-O) | C-O Stretch | 1000-1300 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. upenn.edu The technique involves irradiating a sample with a monochromatic laser and analyzing the scattered light. The resulting Raman spectrum reveals the vibrational modes of the molecule.

For this compound, the symmetric stretching vibration of the benzene ring is expected to produce a strong Raman signal. The C-C stretching modes of the alkyl chain and the C-S bonds, if present in derivatives, are also readily observable in Raman spectra. Studies on amino acids show that the functional region between 1600-4000 cm⁻¹ is often more Raman active. arxiv.org

Raman spectroscopy is sensitive to changes in molecular conformation and intermolecular interactions, such as hydrogen bonding. semanticscholar.org This makes it a valuable tool for studying the solid-state packing of this compound. Furthermore, variations in temperature can cause shifts in Raman band frequencies and intensities, providing insights into the stability of the structure and the behavior of its normal modes. semanticscholar.orgsoton.ac.uk

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. This provides information about the chromophores and conjugated systems present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is dominated by the electronic transitions of the phenyl group, which acts as the primary chromophore. The benzene ring exhibits characteristic π → π* transitions.

Based on studies of phenylalanine and its derivatives, strong absorption is expected in the ultraviolet region. acs.org Phenylalanine typically shows a strong absorption band around 200-220 nm and weaker, fine-structured bands between 250-270 nm, which are characteristic of the benzene chromophore. acs.orgnih.gov The ethyl ester group does not significantly alter the position of these absorption maxima as it is not in conjugation with the phenyl ring. The amino group may cause a slight shift in the absorption bands. The solvent environment can also influence the position and intensity of the absorption bands.

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Ring | π → π | ~200-220 |

| Phenyl Ring | π → π (fine structure) | ~250-270 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to determine its exact solid-state conformation, including bond lengths, bond angles, and torsional angles.

This technique provides unambiguous proof of the molecular structure and reveals detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. For instance, in related structures, amine-N—H⋯O(carbonyl) hydrogen bonds are prominent interactions. nih.gov

While specific crystallographic data for this compound is not publicly available, analysis of a related compound like L-phenylalanyl-L-phenylalanine ethyl ester trifluoroacetate (B77799) reveals the type of data obtained. iucr.org Such an analysis would provide the crystal system, space group, unit cell dimensions, and atomic coordinates for every atom in the molecule.

Table 3: Illustrative Crystallographic Data for a Related Amino Acid Ester Derivative

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 16.507 |

| b (Å) | 24.927 |

| c (Å) | 5.650 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2325 |

| Z | 4 |

| Data from the crystal structure of L-phenylalanyl-L-phenylalanine ethyl ester trifluoroacetate for illustrative purposes. iucr.org |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric excess (e.e.), which is a critical parameter for chiral compounds.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. heraldopenaccess.us To separate the enantiomers, a chiral stationary phase (CSP) is employed. Various types of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are effective in resolving racemic mixtures of amino acid derivatives. heraldopenaccess.us The separated enantiomers are detected using a UV detector, as the phenyl group provides strong UV absorbance. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers. nih.gov Chiral HPLC methods are known for their accuracy, precision, and reliability in determining the optical purity of pharmaceutical intermediates. nih.gov

Gas Chromatography (GC) can also be utilized, particularly after converting the amino acid ester into a more volatile derivative. researchgate.net For instance, derivatization with ethyl chloroformate allows for the analysis of amino acids by GC. bohrium.com When coupled with a chiral capillary column, GC can effectively separate and quantify the enantiomers of volatile amino acid derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination.yakhak.orgmdpi.com

The determination of the enantiomeric excess (ee) of chiral compounds like this compound is critical, particularly in pharmaceutical applications where a specific enantiomer may possess the desired therapeutic activity while the other could be inactive or even harmful. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of enantiomers. yakhak.orgmdpi.com

The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly employed for the resolution of amino acid esters. yakhak.org For the analysis of this compound, a normal-phase HPLC method is often utilized.

In a typical application, the racemic mixture of this compound is dissolved in a suitable organic solvent and injected into the HPLC system. The mobile phase, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as 2-propanol, carries the sample through the chiral column. The differential interaction between the enantiomers and the CSP allows for their separation, and a UV detector is commonly used to monitor the elution of the separated enantiomers. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Interactive Data Table: Illustrative Chiral HPLC Parameters for Enantiomeric Excess (ee) Determination of this compound

| Parameter | Value |

| Chromatographic Mode | Normal Phase |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 10.2 min |

| Enantiomeric Excess (ee) | Calculated from peak areas |

Gas Chromatography (GC) for Volatile Derivatives.nih.govnih.govsigmaaldrich.comresearchgate.net

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. Amino acid esters like this compound, while having some volatility, often require derivatization to enhance their thermal stability and improve their chromatographic behavior for GC analysis. sigmaaldrich.com This process involves converting the polar amino group into a less polar, more volatile moiety. sigmaaldrich.com

A common derivatization strategy for amino acids and their esters is acylation, for instance, through a reaction with ethyl chloroformate (ECF). nih.govnih.govresearchgate.net This reaction, typically carried out in an aqueous-organic biphasic system, converts the primary amine of this compound into an N-ethoxycarbonyl derivative. This derivative is significantly more volatile and less prone to degradation at the high temperatures used in the GC injector and column.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and interactions with the phase. A flame ionization detector (FID) is commonly used for the detection of the eluted derivatives. The retention time of the derivative peak can be used for qualitative identification, while the peak area provides quantitative information.

Interactive Data Table: Typical Gas Chromatography (GC) Parameters for the Analysis of a Volatile Derivative of this compound

| Parameter | Value |

| Derivatization Reagent | Ethyl Chloroformate (ECF) |

| Derivative Formed | N-Ethoxycarbonyl this compound |

| GC Column | HP-5 (cross-linked 5% phenyl methyl siloxane) |

| Column Dimensions | 30 m x 0.32 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Injection Temperature | 250 °C |

| Oven Temperature Program | Initial 100°C, ramp at 10°C/min to 280°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | Dependent on exact conditions, typically in the range of 15-25 minutes |

Gel Permeation Chromatography (GPC) for Polymer Characterization.nih.govnih.govresearchgate.netlcms.cz

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers. lcms.cz When a monomer like this compound is polymerized, GPC is used to determine the resulting polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov This information is vital as it directly influences the physical and mechanical properties of the polymer.

Amino acid-based polymers, such as poly(ester amide)s or poly(β-amino ester)s, can be synthesized from monomers like this compound. nih.govnih.gov The GPC analysis of such polymers involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads. lcms.cz Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have longer retention times.

A refractive index (RI) detector is commonly used to monitor the polymer as it elutes from the column. The system is calibrated with polymer standards of known molecular weights to create a calibration curve, which is then used to determine the molecular weight distribution of the polymer sample.

Interactive Data Table: Representative Gel Permeation Chromatography (GPC) Parameters for a Polymer Derived from this compound

| Parameter | Value |

| Polymer Type | Poly(ester amide) or Poly(β-amino ester) |

| GPC System | High-Performance Liquid Chromatograph |

| Column | Styragel HR series or similar |

| Mobile Phase (Eluent) | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) with additives |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) Detector |

| Calibration Standards | Polystyrene or Poly(methyl methacrylate) |

| Number-Average Molecular Weight (Mn) | e.g., 8,000 g/mol |

| Weight-Average Molecular Weight (Mw) | e.g., 15,000 g/mol |

| Polydispersity Index (PDI) | e.g., 1.875 |

Computational and Theoretical Studies of Ethyl 2 Amino 4 Phenylpentanoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the ground-state properties of a molecule. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, simplifying the calculation compared to wave-function-based methods.

For Ethyl 2-amino-4-phenylpentanoate, a DFT calculation would begin with an initial guess of the molecule's three-dimensional structure. The calculation then iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy. This process is known as geometry optimization. The result is the most stable conformation of the molecule in the gas phase. mdpi.com DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost for organic molecules. sigmaaldrich.com The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| C-N (amine) | ~1.46 Å | |

| Cα-Cβ | ~1.54 Å | |

| Bond Angle | O=C-O (ester) | ~124° |

| Cα-C-N | ~110° | |

| Dihedral Angle | H-N-Cα-C=O | Varies with conformation |

Note: The values in this table are representative and would be precisely determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile). The LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the analysis would identify the regions of the molecule associated with the HOMO (likely the amino group and phenyl ring) and the LUMO (likely the carbonyl group of the ester), predicting how it would interact with other reagents.

Table 2: Hypothetical Frontier Orbital Energy Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Note: These values are illustrative. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis helps to quantify intramolecular interactions and charge delocalization. sigmaaldrich.com

Table 3: Hypothetical NBO Analysis of Key Interactions in this compound

| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(Cα-H) | ~2.5 |

| LP(2) O (carbonyl) | σ(C-Cα) | ~1.8 |

| π(C=C) phenyl | π*(C=C) phenyl | ~20.1 |

Note: LP denotes a lone pair orbital. Larger E(2) values indicate stronger electronic delocalization.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species. nih.gov

The color-coding is standardized:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. nih.gov

Green/Yellow: Regions of neutral or intermediate potential. nih.gov

For this compound, an MEP map would show a strong negative potential (red) around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs. The amino group would also show some negative potential. A positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The phenyl ring would exhibit a moderately negative potential due to its π-electron cloud.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a single, static, lowest-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the different conformations a molecule can adopt and the relative stability of these shapes. mdpi.comnih.gov

An MD simulation of this compound would typically place the molecule in a simulated box of solvent (e.g., water) to mimic physiological conditions. The simulation would then track the trajectory of every atom over a period of nanoseconds or microseconds. mdpi.com This allows for the exploration of the molecule's conformational landscape, identifying the most populated and energetically favorable shapes. Analysis of the simulation can reveal the flexibility of different parts of the molecule, such as the rotation around single bonds in the pentanoate chain or the orientation of the phenyl group. This information is crucial for understanding how the molecule might fit into a binding site of a protein. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction (excluding direct clinical outcomes)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, uses computational methods to build mathematical models that correlate structural or physicochemical properties of molecules with their known activities.

For this compound, a QSAR study would begin by creating a dataset of structurally similar compounds with experimentally measured biological activity (e.g., inhibition constant, Ki, for a specific enzyme). For each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that represent various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties (like HOMO/LUMO energies). Statistical methods, such as multiple linear regression, are then used to create an equation that predicts the activity based on these descriptors. Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent or selective compounds.

Table 4: Conceptual Data for a QSAR Study of this compound Analogs

| Compound | R-Group Substitution | LogP | Molecular Weight | Predicted Activity (-logKi) |

| 1 (Parent) | -H | 2.1 | 221.3 g/mol | 5.4 |

| Analog A | -Cl (para on phenyl) | 2.8 | 255.7 g/mol | 6.1 |

| Analog B | -OCH3 (para on phenyl) | 2.0 | 251.3 g/mol | 5.8 |

| Analog C | -CH3 (on pentyl chain) | 2.5 | 235.3 g/mol | 5.2 |

Note: This table illustrates how structural modifications (R-Group) affect physicochemical descriptors (LogP, MW) and a predicted biological activity score.

Spectroscopic Property Prediction from Theoretical Models

As of the latest available research, there are no specific computational or theoretical studies that provide predicted spectroscopic data for the compound This compound . Extensive searches of scientific literature and chemical databases have not yielded any publications detailing the use of theoretical models, such as Density Functional Theory (DFT) or Time-Dependent Density Functional Theory (TD-DFT), to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra.

While computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, and such studies have been conducted on related compounds like other amino acid esters or phenylalanine derivatives, this specific molecule has not been the subject of such published research. Theoretical predictions of spectroscopic data are highly dependent on the exact molecular structure and the computational methods employed. Therefore, data from analogous compounds cannot be accurately extrapolated to this compound.

Consequently, data tables containing predicted spectroscopic values for parameters such as chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and electronic transitions (UV-Vis) for this compound are not available in the current body of scientific literature. Further research in the field of computational chemistry would be required to generate and validate such theoretical spectroscopic data.

Applications of Ethyl 2 Amino 4 Phenylpentanoate in Advanced Chemical Research

Role as a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is the selective production of a single enantiomer of a chiral molecule. Ethyl 2-amino-4-phenylpentanoate is a key chiral building block, providing a predefined stereochemical center that can be incorporated into larger target molecules, thereby controlling their absolute stereochemistry. nih.gov The synthesis of such non-natural amino acids in enantiomerically pure form is a significant area of research, often employing methods like the alkylation of glycine (B1666218) Schiff base-Ni(II) complexes with a recyclable chiral auxiliary to ensure high stereoselectivity. mdpi.com

Synthesis of Natural Product Analogs

The structural modification of natural products is a fundamental strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, or probe structure-activity relationships. This compound is utilized as a substitute for natural amino acids in the synthesis of peptide analogs. By incorporating this non-natural residue, chemists can create novel molecular scaffolds that mimic the primary structure of bioactive peptides but possess altered conformational properties and improved resistance to enzymatic degradation. researchgate.net This approach allows for the fine-tuning of a molecule's biological and pharmacokinetic profile.

Precursor to Complex Pharmaceutical Intermediates

The compound serves as a valuable starting material or intermediate in the synthesis of complex pharmaceutical agents. pharmaffiliates.com Its structure is embedded within more elaborate molecules that exhibit therapeutic properties. For instance, derivatives of homophenylalanine are components of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. The synthesis of drug intermediates often involves multi-step sequences where the chirality and functionality of the initial building block, such as this compound, are critical for the successful construction of the final active pharmaceutical ingredient. pharmaffiliates.comgoogle.com

Development of Peptidomimetics and Non-Natural Amino Acid Derivatives

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. longdom.org A major limitation of using natural peptides as therapeutics is their rapid breakdown by proteases in the body. nih.gov The incorporation of unnatural amino acids like homophenylalanine, the parent acid of this compound, is a cornerstone of peptidomimetic design. researchgate.netnih.gov

Substituting a canonical amino acid with a derivative like this can:

Enhance Metabolic Stability: The altered structure can prevent recognition and cleavage by proteolytic enzymes. researchgate.netnih.gov

Improve Bioavailability: Modifications can lead to better absorption and distribution in the body. longdom.orgfrontiersin.org

Constrain Conformation: The unique side chain can lock the peptide into a specific three-dimensional shape that is optimal for binding to a biological target, potentially increasing potency and selectivity. nih.gov

Strategies such as single-residue scanning, N-alkylation, and cyclization are employed to integrate these non-natural units into peptide sequences, transforming them into more robust therapeutic candidates. nih.govnih.gov

Catalysis Research and Ligand Design

The inherent chirality and functional groups of this compound make it a valuable scaffold in the design of chiral ligands for catalysis.

Integration into Chiral Ligand Frameworks

Amino acids and their simple derivatives are readily available chiral molecules that can function as ligands in transition metal catalysis. mdpi.com The amino group and the carbonyl oxygen of the ester in this compound can act as coordination sites for a metal ion. When integrated into a larger molecular framework, it can form a chiral pocket around the metal center. This transfers its stereochemical information to the catalyst, enabling it to control the stereochemical outcome of a chemical reaction. These amino acid-based ligands can be part of bidentate or tridentate systems that form stable, well-defined complexes with various metals. mdpi.com

Use in Organocatalysis and Metal-Catalyzed Reactions

The ligands derived from amino acids are effective in a range of metal-catalyzed reactions. For example, peptide-based ligands are used to form complexes with metals like ruthenium for enantioselective reductions or with zirconium and hafnium for the enantioselective addition of organozinc reagents to imines. mdpi.com The efficiency and selectivity of these catalytic systems are highly dependent on the structure of the amino acid ligand.

Furthermore, amino acid derivatives are a fundamental class of organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions. While direct use of the title compound may be less common, the principle relies on the amine and carbonyl functionalities present in its structure. These groups can activate substrates through the formation of transient iminium or enamine intermediates, facilitating reactions such as asymmetric Michael additions and aldol (B89426) reactions. nih.govorganic-chemistry.org

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | ethyl 2-amino-4-phenylbutanoate |

| Synonyms | L-homophenylalanine ethyl ester, Ethyl 2-amino-4-phenylbutyrate |

| CAS Number | 46460-24-6 |

Data sourced from PubChem. nih.gov

Investigation of Biological Activities (Focus on in vitro and mechanistic studies, excluding clinical trials)

The scaffold of this compound has served as a foundational structure for the development of various derivatives, which have been subjected to rigorous investigation for their potential biological effects. These studies, conducted primarily in vitro, have explored their interactions with microbial and cellular systems, shedding light on their mechanisms of action at a molecular level.

In Vitro Studies of Antimicrobial and Antifungal Activity of Derivatives

Derivatives of the basic aminothiazole and similar heterocyclic structures have demonstrated notable antimicrobial and antifungal properties in laboratory settings. Research has focused on synthesizing new compounds and evaluating their efficacy against a range of pathogens.

Thirty thiazole (B1198619) compounds were synthesized and evaluated for their antimicrobial activities, with nineteen showing significant antibacterial potential, particularly against Gram-positive bacteria. nih.gov One analog, in particular, exhibited antimicrobial activity comparable to the antibiotics ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against Staphylococcus aureus and Bacillus subtilis, along with moderate antifungal activity. nih.gov Similarly, studies on new 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives found that nine of the synthesized compounds possessed potential activity against Gram-positive bacteria, with some showing good efficacy against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov

In the realm of antifungal research, newly designed pyran derivatives were tested against five plant pathogenic fungi, with most of the compounds displaying good to excellent antifungal activities at a concentration of 20 µg/mL. researchgate.net Another study focused on trisubstituted 2-amino-4,5-diarylthiazole derivatives for their activity against five strains of Candida albicans. mdpi.com One derivative, after a demethylation process, showed anti-Candida albicans activity similar to the common antifungal drug fluconazole. mdpi.com

| Derivative Class | Target Organism | Key Finding | Citation |

|---|---|---|---|

| Thiazole derivative (analog 12f) | Staphylococcus aureus, Bacillus subtilis | Activity comparable to ampicillin and gentamicin sulfate. | nih.gov |

| Thiazole derivative (analog 12f) | Candida albicans | Moderate antifungal activity. | nih.gov |

| 1,2,4-Triazole derivatives | Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus | Good activity with MIC values ranging from 3.91 to 125 µg/mL. | nih.gov |

| Pyran derivatives | Gibberella zeae, Helminthosporium maydis, Rhizoctonia solani, Penicillium digitatum, Sclerotinia sclerotiorum | Good to excellent antifungal activity at 20 µg/mL. | researchgate.net |

| 2-Amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | Activity (MIC80 = 9 μM) similar to fluconazole. | mdpi.com |

Studies on Inhibition of Cellular Processes (e.g., DNA replication, specific enzyme activities) in Cell Lines

The therapeutic potential of compounds is often linked to their ability to interfere with critical cellular processes in disease states. Derivatives structurally related to this compound have been investigated for such inhibitory activities in various cancer cell lines.

A study on a series of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives revealed significant cytotoxic effects against several human cancer cell lines. nih.gov The most potent of these compounds was found to induce cell cycle arrest in the G2/M phase in HeLa cells. nih.gov Further investigation showed that this was accompanied by apoptosis, driven by the activation of key proteins like cdc2, cyclin B1, p53, and caspase-3. nih.gov This compound also led to conformational changes in calf thymus DNA, indicating a direct interaction with genetic material. nih.gov

In another line of research, a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives were synthesized and evaluated as inhibitors of the STAT6 protein. nih.gov STAT6 is a key transcription factor in the signaling pathway for interleukins IL-4 and IL-13, which are crucial for T-helper cell 2 (Th2) differentiation, a process implicated in allergic conditions. One derivative, AS1517499, demonstrated potent inhibition of STAT6 with an IC₅₀ value of 21 nM and also inhibited IL-4-induced Th2 differentiation in mouse spleen T cells. nih.gov

| Derivative Class | Cell Line | Inhibited Process / Target | Key Finding | Citation |

|---|---|---|---|---|

| 4β-Amino-4'-O-demethyl-4-deoxypodophyllotoxin | HeLa | Cell Cycle Progression, DNA Conformation | Induced G2/M phase arrest and apoptosis; altered DNA structure. | nih.gov |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | Mouse Spleen T Cells | STAT6 Enzyme Activity, Th2 Differentiation | Potent STAT6 inhibition (IC₅₀ = 21 nM) and inhibition of IL-4-induced Th2 differentiation. | nih.gov |

Exploration as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems and are invaluable tools for understanding protein function and disease pathways. The STAT6 inhibitor, AS1517499, serves as a prime example of a derivative being used as a chemical probe. nih.gov By potently and selectively inhibiting the STAT6 protein, this compound allows researchers to dissect the specific roles of the IL-4/IL-13/STAT6 signaling axis in immune responses, particularly in the context of Th2 cell differentiation which is central to allergic diseases. nih.gov Its ability to inhibit this pathway without affecting Th1 differentiation highlights its specificity and utility as a research tool. nih.gov

In Silico Docking Studies to Elucidate Potential Molecular Targets

To understand the mechanisms behind observed biological activities and to guide the design of more potent molecules, computational in silico docking studies are frequently employed. This approach models the interaction between a small molecule (ligand) and a target protein's binding site.

In the investigation of anti-Candida albicans activity, molecular docking was used to explore the mechanism of the most active 2-amino-4,5-diarylthiazole derivative, 5a8. mdpi.com The compound was docked against four potential antifungal target proteins: glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com Such studies provide a theoretical basis for the observed activity and can guide further optimization of the compound's structure to enhance binding and efficacy. mdpi.com

Applications in Materials Science (e.g., photoacid generators)

Photoacid generators (PAGs) are compounds that produce an acid upon exposure to light. tcichemicals.comnih.gov This property makes them essential components in photolithography for the manufacturing of microelectronics, as well as in other applications like cationic polymerizations and cross-linking reactions. tcichemicals.com PAGs can be ionic, such as sulfonium (B1226848) or iodonium (B1229267) salts, or non-ionic, like sulfonate esters. tcichemicals.com The choice of the cation and anion in ionic PAGs allows for the tuning of properties like absorption wavelength and the strength of the generated acid. tcichemicals.com While various chemical structures are used as PAGs, including triarylsulfonium salts and o-nitrobenzaldehyde, the direct application of this compound itself as a photoacid generator is not prominently detailed in the researched literature. However, the synthesis of novel PAGs is an active area of research, with a focus on creating compounds that are more environmentally benign and have improved diffusion characteristics, sometimes incorporating unique structural moieties to achieve these goals. google.com

Future Directions and Emerging Research Avenues for Ethyl 2 Amino 4 Phenylpentanoate

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The future synthesis of ethyl 2-amino-4-phenylpentanoate and its analogs is geared towards green and sustainable methodologies. These approaches aim to improve efficiency, reduce waste, and utilize renewable resources, moving away from classical, often harsh, synthetic routes.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild conditions. Phenylalanine ammonia (B1221849) lyases (PALs) are a promising enzymatic class for producing phenylalanine analogues. frontiersin.org They catalyze the reverse reaction of ammonia addition to corresponding cinnamic acids. frontiersin.org Research could focus on engineering PALs with a substrate scope that accommodates the 4-phenylpentenoic acid precursor to this compound. Another avenue involves the use of transaminases, which are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes capable of transferring amino groups to keto-acid precursors. nih.gov Furthermore, lipase-catalyzed reactions, such as the Michael addition of amines to acrylates, present a green method for synthesizing amino acid esters. mdpi.com The development of protoglobin nitrene transferases, which can catalyze the enantioselective amination of C-H bonds in carboxylic acid esters, represents a cutting-edge biocatalytic approach. nih.gov

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. frontiersin.org Integrating immobilized enzymes, such as PALs, into flow reactors has already demonstrated high conversions and catalyst reusability for the synthesis of other phenylalanine derivatives. frontiersin.orgnovartis.com A four-step continuous flow process based on the Arndt–Eistert homologation has been developed to convert α-amino acids into β-amino acids, a strategy that could be adapted for synthesizing analogs of the target compound. rsc.org Flow chemistry also facilitates the use of otherwise hazardous reagents safely and enables rapid optimization, making it ideal for exploring new synthetic routes. flowchemistry.com

Sustainable Reagents and Catalysts: The move towards sustainability also involves replacing hazardous reagents and heavy metal catalysts. For instance, cobalt- and manganese-based catalysts are being explored for C-H activation and amination reactions as more abundant and less toxic alternatives to precious metals. acs.org The use of carbon dioxide (CO2) as a transient directing group in C-H functionalization represents an innovative, waste-reducing strategy. acs.org

Advanced Functionalization Strategies for Unique Reactivity

To unlock new applications, advanced functionalization of the this compound scaffold is critical. These "late-stage" modifications introduce novel chemical handles and functionalities, creating a library of derivatives with unique properties.

C-H Activation: Direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a powerful tool for molecular editing. For phenylalanine derivatives, this can be targeted at several positions:

Aromatic C(sp²)–H Activation: The phenyl ring is a prime target for modification. Palladium-catalyzed reactions can achieve site-selective carbonylation or coupling with partners like benzoquinone, leading to complex heterocyclic systems. nih.govresearchgate.net

Aliphatic C(sp³)–H Activation: The alkyl chain offers multiple sites for functionalization. Using specific directing groups, palladium catalysts can selectively functionalize the β- or γ-positions. rsc.orgnih.govrsc.org For example, pyridine-type ligands can enable the β-C–H arylation of α-amino acids without needing to pre-install a directing group. nih.gov

Peptide Diversification: Late-stage functionalization is particularly valuable in peptide chemistry. Photocatalytic methods allow for the mild diversification of peptides containing sensitive functional groups. chemrxiv.org For example, a palladium-catalyzed C(sp²)-H arylation of dehydroalanine-containing peptides with arylthianthrenium salts provides efficient access to dehydrophenylalanine-containing peptides. nih.gov Such strategies could be adapted to incorporate functionalized this compound units into peptides to create novel peptidomimetics.

Novel Reaction Development: The development of entirely new reactions expands the chemical space accessible from this scaffold. For instance, combining photoredox catalysis with enzyme catalysis creates new activation modes for the stereoselective synthesis of non-canonical amino acids. universityofcalifornia.edubiopacificmip.org This synergistic approach could be applied to generate novel derivatives of this compound with high precision.

Integration into Macrocyclic and Supramolecular Architectures

The aromatic and chiral nature of this compound makes it an excellent building block for constructing larger, ordered systems like macrocycles and supramolecular assemblies.

Self-Assembly: Phenylalanine and its derivatives are well-known for their ability to self-assemble into a variety of nanostructures, including nanotubes, fibrils, and hydrogels. nih.govnih.govunits.itacs.orgnih.gov This process is driven by a balance of non-covalent interactions, primarily π–π stacking of the aromatic rings and hydrogen bonding between the amino acid backbones. acs.orgacs.org The self-assembly of single phenylalanine molecules can form amyloid-like fibrils, and modifying the structure, such as through N- and C-termini capping, can alter the resulting morphologies. nih.govnih.gov this compound, with its hydrophobic side chain and ester group, could be designed to co-assemble with other aromatic amino acids, allowing for the fabrication of new supramolecular materials with potentially enhanced mechanical or functional properties. acs.orgrsc.org

Hydrogel Formation: The chemical modification of phenylalanine has led to a large number of low-molecular-weight gelators that form soft materials through self-assembly. rsc.org These supramolecular gels have applications in drug delivery and tissue engineering. By carefully designing derivatives of this compound, it is conceivable to create new hydrogelators that respond to external stimuli like pH or temperature. rsc.org

Macrocyclization: Incorporating this amino acid ester into peptides opens the door to macrocyclization. Late-stage C-H activation strategies can be used to forge new bonds within a peptide chain, creating constrained cyclic structures. researchgate.net These macrocycles often exhibit improved stability and biological activity compared to their linear counterparts. The unique 4-phenylpentyl side chain could influence the conformational preferences of such macrocycles, leading to novel topologies.

Deeper Computational Insight into Reaction Mechanisms and Molecular Interactions

Computational chemistry provides an indispensable lens for understanding and predicting the behavior of molecules like this compound at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying dynamic processes. They have been extensively used to investigate the self-assembly of phenylalanine and its derivatives into nanotubes and other aggregates. nih.govnih.govacs.orgrsc.org Such simulations can elucidate the specific interactions (e.g., T-shaped aromatic stacking, hydrogen bonding) that stabilize these structures and reveal the concentration-dependent pathways of their formation. acs.org Applying MD simulations to this compound could predict its aggregation propensity, its interaction with other molecules or biological membranes, and the final architecture of its self-assembled structures. researchgate.net

Density Functional Theory (DFT) Calculations: DFT is employed to study the electronic structure of molecules, providing deep insight into reaction mechanisms and energetics. For instance, DFT calculations have been used to compare the mechanistic pathways of ester aminolysis, revealing that a stepwise mechanism is favored when catalyzed by a second ammonia molecule. nih.govresearchgate.net DFT can also clarify the role of catalysts and intermediates in complex reactions, such as the C-H activation of amino acid esters or the rearrangement of reactive intermediates like isodiazenes. rsc.orgacs.orgacs.org For this compound, DFT could be used to model proposed synthetic reactions, predict the outcomes of functionalization strategies, and understand the non-covalent interactions that govern its integration into supramolecular systems.

Uncovering New Biological Activities Through Targeted Design and In Vitro Screening

While the inherent biological activity of this compound is unknown, its structure as a non-canonical amino acid ester makes it a prime candidate for derivatization and screening for new therapeutic properties.

Antimicrobial and Antifungal Agents: Amino acids and their derivatives are a rich source of antimicrobial agents, often acting as structural mimics of intermediates in microbial biosynthetic pathways. nih.gov By conjugating the this compound scaffold with other bioactive molecules or by modifying its structure, novel compounds can be synthesized and screened for activity against various pathogens. For example, a study on rhein-amino acid ester conjugates revealed potential antifungal activities. mdpi.com Similarly, modifying the lipophilic character of antibiotics through esterification has been shown to strongly influence their antibacterial spectrum. nih.gov

Enzyme Inhibition: The unique side chain of this compound could be exploited to design specific enzyme inhibitors. For example, phenylalanine derivatives have been successfully designed as inhibitors of dipeptidyl peptidase 4 (DPP-4) and HIV-1 capsid protein. nih.govnih.gov A library of compounds derived from this compound could be synthesized through the functionalization strategies mentioned earlier and then subjected to high-throughput in vitro screening against a panel of therapeutically relevant enzymes.

Screening Methodologies: The development of small molecule inhibitors often begins with large-scale screening campaigns. A recent study identified inhibitors of immune cytopenias by screening a large chemical library, followed by synthesis and evaluation of analogs to understand structure-activity relationships. acs.org This workflow could be applied to a library of derivatives based on the this compound scaffold to uncover new biological hits.

Potential as a Scaffold for Rational Drug Design (pre-clinical, theoretical exploration only)

Rational drug design leverages structural information of a biological target to design molecules that can interact with it specifically. The this compound structure provides a versatile chiral scaffold for such theoretical and preclinical explorations.

Peptidomimetics: Non-canonical amino acids are crucial components of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like stability and bioavailability. nih.gov The 4-phenylpentyl side chain can introduce unique conformational constraints and hydrophobic interactions when incorporated into a peptide backbone. This could be used to mimic a specific protein-protein interaction or to fit into the active site of a target enzyme.

Scaffold Hopping and Derivatization: In drug discovery, the core structure of a known active compound is often replaced with a different scaffold (scaffold hopping) to explore new chemical space and improve properties. Phenylalanine is a key component in many bioactive compounds, including inhibitors of the HIV-1 capsid. nih.gov Researchers have systematically modified the phenylalanine core to create derivatives with potent antiviral activity. nih.gov The this compound scaffold could serve as a novel starting point for similar explorations, where the phenyl ring and the ester group are systematically modified to optimize binding to a target protein, as guided by molecular docking and other computational tools.